5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone
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Overview
Description
5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Pyridazinone derivatives have been studied for their herbicidal properties, demonstrating the ability to inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This action is similar to that of other herbicides but with additional properties such as resistance to metabolic detoxification in plants and interference with chloroplast development, enhancing their effectiveness as experimental herbicides (Hilton et al., 1969).
Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies have shown that these compounds exhibit potent anti-inflammatory and analgesic effects, with some derivatives showing selectivity towards COX-2 enzyme, which is beneficial for reducing the risk of gastrointestinal side effects (Singh et al., 2017). Another study found that ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives possess better analgesic and anti-inflammatory activity compared to their parent compounds without causing gastric ulcerogenic effects (Duendar et al., 2007).
Anticonvulsant Activity
The synthesis of 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and their evaluation for anticonvulsant activity revealed that some derivatives show significant effects. This suggests their potential application in developing new treatments for epilepsy (Samanta et al., 2011).
Insect Growth Regulating Activity
Research on 5-benzoylphenylurea-3(2H)-pyridazinone derivatives has shown good activity against the third-instar nymphs of locusts, indicating their potential as insect growth regulators. These compounds disrupt the growth and development of treated nymphs, exhibiting effects as insect growth regulators (IGRs) (Yun, 2008).
Vasodilator Agents
A series of pyrazolo[3,4-d]pyridazinones and analogues were synthesized and evaluated as inhibitors of PDE5, potentially useful as peripheral vasodilators. Several compounds showed promising activity, indicating their potential for treating conditions requiring vasodilation (Piaz et al., 2002).
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazino structure have been reported to interact with various receptors and enzymes .
Mode of Action
It is known that benzylpiperazine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, often resulting in downstream effects such as antimicrobial activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Action Environment
The action, efficacy, and stability of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological environment .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-20-15-19(21(23-22-20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYFGVFBRJRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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